molecular formula C6H4O5 B016224 2,5-Furandicarboxylic acid CAS No. 3238-40-2

2,5-Furandicarboxylic acid

Cat. No.: B016224
CAS No.: 3238-40-2
M. Wt: 156.09 g/mol
InChI Key: CHTHALBTIRVDBM-UHFFFAOYSA-N
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Description

2,5-Furandicarboxylic acid (FDCA) is a bio-based aromatic dicarboxylic acid with the molecular formula C₆H₄O₅ and a molar mass of 156.09 g/mol. It is derived from renewable biomass feedstocks such as fructose, glucose, and lignocellulosic sugars via intermediates like 5-hydroxymethylfurfural (HMF) . Polyethylene furanoate (PEF), a polyester synthesized from FDCA and ethylene glycol, exhibits superior thermal stability, gas barrier properties (e.g., 10x lower oxygen permeability than PET), and biodegradability . FDCA is also used in pharmaceuticals, agrochemicals, and metal-organic frameworks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydromucic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of dehydromucic acid primarily focuses on the oxidation of HMF derived from biomass. Companies like DuPont and ADM have patented processes for the large-scale production of dehydromucic acid .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Poly(ethylene furanoate) (PEF)

One of the most notable applications of FDCA is in the production of poly(ethylene furanoate) (PEF), a biobased polymer that offers several advantages over polyethylene terephthalate (PET):

  • Mechanical Properties : PEF exhibits improved rigidity and better barrier properties compared to PET, making it suitable for packaging applications.
  • Thermal Stability : PEF has a higher glass transition temperature than PET, enhancing its performance in thermal applications .
PropertyPEFPET
RigidityHigherLower
Barrier PerformanceSuperiorStandard
Thermal StabilityHighModerate

Other Biopolymers

FDCA can also be used to produce various other biopolymers, including poly(ethylene dodecanedioate-2,5-furandicarboxylate) (PEDF) and copolymers with different diols or diamines. These materials show promise for applications requiring biodegradable options with enhanced mechanical properties .

Chemical Synthesis

FDCA serves as a precursor for the synthesis of various valuable chemicals:

  • Biochemicals : It can be converted into succinic acid and other dicarboxylates used in pharmaceuticals and agrochemicals.
  • Fungicides and Corrosion Inhibitors : FDCA derivatives are employed in the formulation of agricultural chemicals and materials that resist corrosion .

Biocatalytic Methods

Recent advancements have highlighted biocatalytic methods for synthesizing FDCA from 5-hydroxymethylfurfural (HMF). These methods offer several benefits:

  • Mild Reaction Conditions : Biocatalysis typically operates under ambient conditions, reducing energy consumption.
  • Higher Selectivity : Enzymatic processes can yield FDCA with fewer by-products compared to traditional chemical methods .

Electrocatalytic Synthesis

Electrocatalytic methods are gaining traction for the efficient conversion of HMF to FDCA using non-noble metal catalysts. This approach is environmentally friendly and economically viable, providing an alternative pathway for large-scale production .

Industrial Applications

Several companies are exploring FDCA's potential in commercial applications:

  • Avantium : This company has developed processes for directly converting fructose into FDCA without isolating HMF, streamlining production and enhancing yield .
  • Research Collaborations : Various academic institutions are partnering with industry players to optimize the synthesis processes and explore new applications for FDCA-based materials.

Mechanism of Action

Comparison with Similar Compounds

FDCA is compared to structurally or functionally analogous compounds, including terephthalic acid (TPA), adipic acid, succinic acid, and its synthetic intermediate 5-formylfuran-2-carboxylic acid (FFCA).

Table 1: Physicochemical Properties

Compound Solubility in Water (25°C) Melting Point (°C) Thermal Stability (Decomposition) Key Applications
FDCA 2 mg/mL (12.81 mM) >310 (dec.) Stable up to 300°C PEF, pharmaceuticals
Terephthalic Acid (TPA) 0.0017 g/100 mL ~300 (sublimes) Stable up to 290°C PET, textiles
Adipic Acid 14 g/100 mL 152 Decomposes at 210°C Nylon-6,6, polyurethanes
FFCA 25 mg/mL in 1,4-dioxane/water 160–165 Moderate FDCA synthesis intermediate

Key Findings

FFCA, its intermediate, is more soluble, enabling selective crystallization during synthesis .

Thermal Stability : FDCA-based polyesters (e.g., PEF) exhibit higher glass transition temperatures (~85–90°C) than PET (~70°C), enhancing heat resistance .

Barrier Properties : PEF outperforms PET in CO₂ and O₂ barrier performance, making it ideal for food packaging .

Table 2: Production Methods and Sustainability

Compound Primary Production Method Feedstock Environmental Impact
FDCA HMF oxidation (chemical/enzymatic) Biomass (fructose) Low carbon footprint; renewable
TPA p-Xylene oxidation (Amoco process) Petroleum High GHG emissions; non-renewable
Adipic Acid Cyclohexane oxidation (petrochemical) / Bio-based Petroleum or glucose Petrochemical route emits N₂O

Key Findings

FDCA Synthesis: Chemical Routes: HMF oxidation using Pt/CeO₂ catalysts achieves >95% FDCA yield . Enzymatic Routes: Whole-cell biocatalysis (e.g., Pseudomonas putida) and laccase/alcohol oxidase casces reduce energy consumption and byproducts . Electrochemical Oxidation: MnO₂-based anodes in acidic media enable FDCA separation with 85% efficiency .

Challenges: Traditional HMF oxidation requires noble-metal catalysts and high-pressure O₂, increasing costs .

Table 3: Polymer Performance Comparison

Property PEF (FDCA-based) PET (TPA-based)
Oxygen Permeability 0.01 barrer 0.1 barrer
CO₂ Permeability 0.05 barrer 0.3 barrer
Biodegradability Yes No
Tensile Strength 65–75 MPa 50–60 MPa

Market and Industrial Outlook

  • FDCA Market : Projected to grow at a CAGR of 5.3%, reaching $754.42 million by 2030 , driven by demand for sustainable packaging .
  • TPA Market : Dominates polyester production but faces decline due to regulatory pressures on plastics .
  • Cost Challenges : FDCA production costs remain higher than TPA ($2,500–$3,000/ton vs. $1,000/ton) due to immature supply chains .

Biological Activity

2,5-Furandicarboxylic acid (FDCA) is a furan derivative that has garnered significant attention in recent years due to its potential as a sustainable alternative to petroleum-derived chemicals, particularly in the production of bioplastics and other polymers. This article explores the biological activity of FDCA, focusing on its metabolic pathways, toxicity, and applications in sustainable chemistry.

Overview of this compound

FDCA is primarily produced from the oxidation of hydroxymethylfurfural (HMF), which is derived from biomass. It serves as a key monomer for the synthesis of polyethylene furanoate (PEF), a biodegradable polymer that can replace polyethylene terephthalate (PET) in various applications . The conversion of HMF to FDCA involves several enzymatic and chemical processes, highlighting its importance in biotechnological applications.

Biotransformation

FDCA is not only a product of industrial processes but also a metabolite found in various organisms. In humans, FDCA is present in urine and blood plasma, albeit in negligible amounts . The metabolic pathway for FDCA involves the degradation of HMF by specific bacterial strains such as Cupriavidus basilensis, which utilize gene clusters responsible for its conversion. These pathways include:

  • HMF to FDCA Conversion : The enzyme furfural/HMF oxidoreductase catalyzes the oxidation of HMF to FDCA .
  • Subsequent Metabolism : After its formation, FDCA can enter the tricarboxylic acid (TCA) cycle through various intermediates like 2-furoic acid .

Toxicity

Despite its utility, FDCA and its precursors can exhibit toxic effects on living organisms. Furanic aldehydes, including HMF, are known to induce reactive oxygen species (ROS), leading to cellular damage . Studies have shown that these compounds can affect nucleic acids and proteins within microbial cells, thereby influencing their growth and metabolic activities .

Applications in Sustainable Chemistry

FDCA's potential extends beyond its role as a monomer; it is also being explored for various applications in sustainable chemistry:

  • Bioplastics : FDCA is a promising candidate for producing bioplastics like PEF, which offers similar properties to PET but with enhanced biodegradability .
  • Biorefinery Processes : Recent research has focused on utilizing marine plants as feedstocks for FDCA production, emphasizing eco-friendly methods such as ionic liquid-based solvents and deep eutectic solvent systems . This approach not only supports sustainability but also enhances economic viability in chemical manufacturing.

Production Efficiency Enhancements

Recent studies have demonstrated advancements in the catalytic processes for FDCA production. For instance, bimetallic catalysts have shown improved efficiency in converting HMF into FDCA under mild conditions . These innovations are crucial for scaling up production while minimizing environmental impacts.

Marine Plant-Based Biorefineries

A pioneering study proposed a marine plant-based biorefinery model for FDCA production. This research outlines innovative strategies for enhancing the depolymerization of storage glucans found in macroalgae and seagrass, thereby increasing yield and sustainability .

Summary Table of Biological Activities and Applications

Aspect Details
Metabolic Pathway Conversion from HMF via bacterial enzymes; enters TCA cycle
Toxicity Induces ROS; affects cellular components
Applications Bioplastics (PEF), corrosion inhibitors, fungicides
Production Methods Catalytic processes (biocatalysis, photocatalysis), biorefinery approaches
Sustainability Impact Reduces reliance on petroleum; promotes renewable feedstocks

Q & A

Q. What are the primary synthesis routes for FDCA, and how do their efficiencies compare?

Basic:
The most common method involves oxidizing 5-hydroxymethylfurfural (HMF) using heterogeneous catalysts like Pt, Au, or Mn-based systems. Yields typically range from 70% to 90%, depending on reaction conditions (e.g., pH, temperature) . For instance, high-performance liquid phase catalytic oxidation achieves ~85% yield under alkaline conditions .

Advanced:
Advanced routes include enzymatic cascades (e.g., alcohol oxidase/peroxidase systems) and carboxylation of 2-furancarboxylic acid. Copper-difuroate complexes enable 99% FDCA yields via carboxylation, bypassing HMF instability issues . Electrochemical oxidation using mixed-metal oxide anodes also shows promise, with Faradaic efficiencies exceeding 80% . Key challenges include catalyst recyclability and minimizing side products like 5-formyl-2-furancarboxylic acid .

Q. How can FDCA's purity and structural integrity be validated post-synthesis?

Basic:
Standard characterization combines HPLC (for quantifying FDCA and intermediates) and FTIR (to confirm carboxylic acid groups at 1680–1720 cm⁻¹). Melting point analysis (~320°C) and elemental analysis validate purity .

Advanced:
Advanced techniques include X-ray diffraction (XRD) for crystallinity assessment and solid-state NMR to detect amorphous impurities. High-resolution mass spectrometry (HRMS) identifies trace byproducts like dimerized furan derivatives, critical for polymer-grade FDCA .

Q. What are the key challenges in designing FDCA-based copolymers?

Basic:
FDCA’s rigidity compared to terephthalic acid complicates melt processing. Basic strategies include copolymerizing with flexible diols (e.g., ethylene glycol) or blending with biodegradable polyesters .

Advanced:
Advanced research focuses on tuning thermal stability and gas barrier properties. For example, poly(ethylene 2,5-furandicarboxylate) (PEF) exhibits superior CO₂ barrier properties but requires stabilizing additives (e.g., triphenyl phosphate) to prevent thermal degradation during extrusion . Computational modeling aids in predicting monomer reactivity ratios for optimal copolymer sequences .

Q. How should FDCA be stored to prevent degradation in laboratory settings?

Basic:
Store FDCA in airtight containers at room temperature, protected from moisture. Use desiccants (e.g., silica gel) to avoid hygroscopic degradation .

Advanced:
Long-term stability requires inert atmospheres (N₂/Ar) and temperatures below -20°C for >3 years. Solubilized FDCA in DMSO or water should be aliquoted to prevent freeze-thaw-induced polymerization .

Q. How can discrepancies in catalytic oxidation yields be resolved?

Basic:
Contradictions often arise from pH variations. For example, MnO₂ catalysts achieve 76% yield at pH 10 but drop to 50% at pH 7 due to incomplete HMF conversion .

Advanced:
Operando spectroscopy (e.g., in situ Raman) reveals that Au-Pd bimetallic catalysts deactivate via surface oxidation, reducing yields from 90% to 65% after 3 cycles. Pre-reducing catalysts with H₂ restores activity . Kinetic studies show carboxylation routes are less pH-sensitive but require costly cesium carbonate .

Q. What enzymatic systems are effective for FDCA biosynthesis?

Advanced:
Whole-cell biocatalysis using Pseudomonas putida with HMF/furfural oxidoreductases achieves 95% FDCA yield in 24 hours. Co-immobilizing alcohol dehydrogenase and aryl-aldehyde oxidase on silica nanoparticles enhances enzyme stability . Challenges include substrate inhibition at HMF concentrations >50 mM .

Q. How does FDCA’s reactivity influence derivatization strategies?

Advanced:
FDCA’s electron-deficient furan ring facilitates nucleophilic acyl substitutions. For example, esterification with epichlorohydrin under Mitsunobu conditions produces epoxy resins with 92% conversion . However, over-functionalization (e.g., amidation) can reduce thermal stability by introducing labile bonds .

Properties

IUPAC Name

furan-2,5-dicarboxylic acid
Source PubChem
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InChI

InChI=1S/C6H4O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CHTHALBTIRVDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O5
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DSSTOX Substance ID

DTXSID0062927
Record name 2,5-Furandicarboxylic acid
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Molecular Weight

156.09 g/mol
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Physical Description

Solid
Record name 2,5-Furandicarboxylic acid
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Solubility

1 mg/mL at 18 °C
Record name 2,5-Furandicarboxylic acid
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CAS No.

3238-40-2
Record name 2,5-Furandicarboxylic acid
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Record name 2,5-FURANDICARBOXYLIC ACID
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Melting Point

342 °C
Record name 2,5-Furandicarboxylic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,5-Furandicarboxylic acid
2,5-Furandicarboxylic acid
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2,5-Furandicarboxylic acid

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